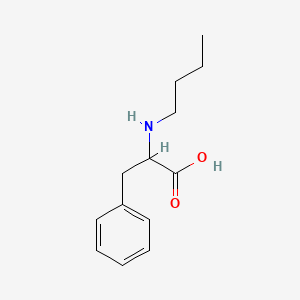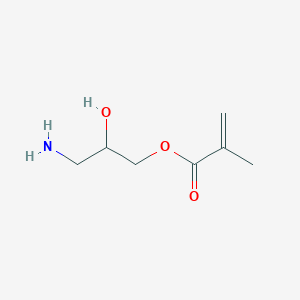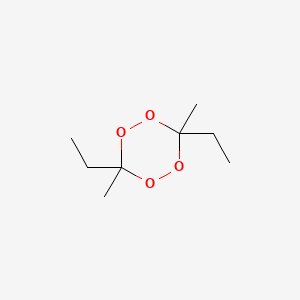![molecular formula C28H23NO2 B14736852 1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol CAS No. 6640-38-6](/img/structure/B14736852.png)
1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) is a complex organic compound with the molecular formula C28H23NO2 and a molecular weight of 405.49 g/mol . This compound is characterized by the presence of two naphthalen-2-ol groups linked by a phenylazanediyl bridge, making it a unique structure in organic chemistry.
Métodos De Preparación
The synthesis of 1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) typically involves a condensation reaction between 2-hydroxy-1-naphthaldehyde and 2,3-naphthalenediamine . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the Schiff base. The resulting product is then purified using various techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mecanismo De Acción
The mechanism of action of 1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo redox reactions makes it useful in various biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to 1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) include other Schiff bases derived from naphthalen-2-ol and various diamines. These compounds share similar structural features but differ in their specific substituents and overall molecular architecture. The uniqueness of 1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) lies in its specific phenylazanediyl bridge, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
6640-38-6 |
|---|---|
Fórmula molecular |
C28H23NO2 |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
1-[[N-[(2-hydroxynaphthalen-1-yl)methyl]anilino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C28H23NO2/c30-27-16-14-20-8-4-6-12-23(20)25(27)18-29(22-10-2-1-3-11-22)19-26-24-13-7-5-9-21(24)15-17-28(26)31/h1-17,30-31H,18-19H2 |
Clave InChI |
ZXKJIHLKKGQDOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CC2=C(C=CC3=CC=CC=C32)O)CC4=C(C=CC5=CC=CC=C54)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



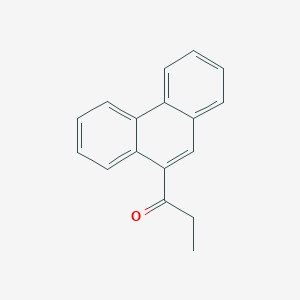

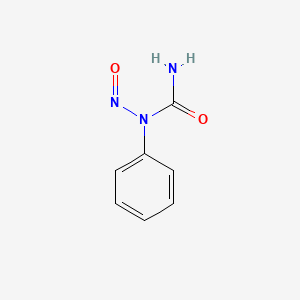
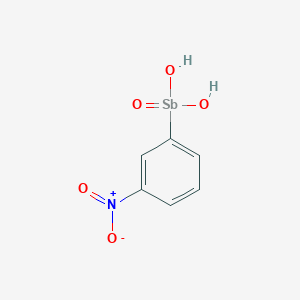

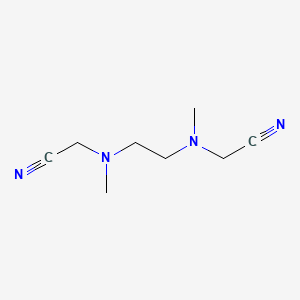
![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)
